Cas no 2228632-28-6 (2-(2-{(tert-butoxy)carbonylamino}-4-methyl-1,3-thiazol-5-yl)-2-hydroxyacetic acid)
L'acido 2-(2-{(tert-butossi)carbonilammino}-4-metil-1,3-tiazol-5-il)-2-idrossiacetico è un composto organico complesso caratterizzato dalla presenza di un gruppo tiazolico metilato e di un gruppo idrossiacido. La struttura include un gruppo protettore Boc (tert-butossicarbonile) che conferisce stabilità e selettività nelle sintesi peptidiche e nelle reazioni di accoppiamento. La presenza contemporanea del gruppo idrossile e del gruppo carbossilico lo rende un intermedio versatile in chimica farmaceutica, utile per la modificazione di molecole biologicamente attive. La sua elevata purezza e la stabilità chimica lo rendono adatto per applicazioni in ricerca e sviluppo di farmaci, in particolare nella sintesi di analoghi tiazolici con potenziale attività biologica.
2228632-28-6 structure
Product Name:2-(2-{(tert-butoxy)carbonylamino}-4-methyl-1,3-thiazol-5-yl)-2-hydroxyacetic acid
Numero CAS:2228632-28-6
MF:C11H16N2O5S
MW:288.320141792297
CID:6132046
PubChem ID:165711637
Update Time:2025-07-23
2-(2-{(tert-butoxy)carbonylamino}-4-methyl-1,3-thiazol-5-yl)-2-hydroxyacetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(2-{(tert-butoxy)carbonylamino}-4-methyl-1,3-thiazol-5-yl)-2-hydroxyacetic acid
- EN300-1885835
- 2228632-28-6
- 2-(2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)-2-hydroxyacetic acid
-
- Inchi: 1S/C11H16N2O5S/c1-5-7(6(14)8(15)16)19-9(12-5)13-10(17)18-11(2,3)4/h6,14H,1-4H3,(H,15,16)(H,12,13,17)
- Chiave InChI: LJXYQPLVOHHFSU-UHFFFAOYSA-N
- Sorrisi: S1C(=NC(C)=C1C(C(=O)O)O)NC(=O)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 288.07799279g/mol
- Massa monoisotopica: 288.07799279g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 19
- Conta legami ruotabili: 5
- Complessità: 358
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.2
- Superficie polare topologica: 137Ų
2-(2-{(tert-butoxy)carbonylamino}-4-methyl-1,3-thiazol-5-yl)-2-hydroxyacetic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1885835-1g |
2-(2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)-2-hydroxyacetic acid |
2228632-28-6 | 1g |
$1572.0 | 2023-09-18 | ||
| Enamine | EN300-1885835-5g |
2-(2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)-2-hydroxyacetic acid |
2228632-28-6 | 5g |
$4557.0 | 2023-09-18 | ||
| Enamine | EN300-1885835-10g |
2-(2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)-2-hydroxyacetic acid |
2228632-28-6 | 10g |
$6758.0 | 2023-09-18 | ||
| Enamine | EN300-1885835-0.05g |
2-(2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)-2-hydroxyacetic acid |
2228632-28-6 | 0.05g |
$1320.0 | 2023-09-18 | ||
| Enamine | EN300-1885835-0.1g |
2-(2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)-2-hydroxyacetic acid |
2228632-28-6 | 0.1g |
$1384.0 | 2023-09-18 | ||
| Enamine | EN300-1885835-0.25g |
2-(2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)-2-hydroxyacetic acid |
2228632-28-6 | 0.25g |
$1447.0 | 2023-09-18 | ||
| Enamine | EN300-1885835-0.5g |
2-(2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)-2-hydroxyacetic acid |
2228632-28-6 | 0.5g |
$1509.0 | 2023-09-18 | ||
| Enamine | EN300-1885835-1.0g |
2-(2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)-2-hydroxyacetic acid |
2228632-28-6 | 1g |
$1572.0 | 2023-06-01 | ||
| Enamine | EN300-1885835-2.5g |
2-(2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)-2-hydroxyacetic acid |
2228632-28-6 | 2.5g |
$3080.0 | 2023-09-18 | ||
| Enamine | EN300-1885835-5.0g |
2-(2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)-2-hydroxyacetic acid |
2228632-28-6 | 5g |
$4557.0 | 2023-06-01 |
2-(2-{(tert-butoxy)carbonylamino}-4-methyl-1,3-thiazol-5-yl)-2-hydroxyacetic acid Letteratura correlata
-
1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
2228632-28-6 (2-(2-{(tert-butoxy)carbonylamino}-4-methyl-1,3-thiazol-5-yl)-2-hydroxyacetic acid) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti